CC-223

Vue d'ensemble

Description

CC-223 is a potent, selective, and orally bioavailable inhibitor of mTOR kinase . It demonstrates inhibition of mTORC1 (pS6RP and p4EBP1) and mTORC2 [pAKT (S473)] in cellular systems . It has shown growth inhibitory activity in hematologic and solid tumor cell lines .

Chemical Reactions Analysis

This compound is a potent inhibitor of mTOR kinase, with an IC50 value for mTOR kinase of 0.016 μmol/L. It is selective for mTOR kinase with >200-fold selectivity over the related PI3K-α (IC50 = 4.0 μmol/L) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 397.47 and a molecular formula of C21H27N5O3 . It is insoluble in water but soluble in DMSO and ethanol .In Vivo

In vivo studies of Cc-223 have been conducted in animal models to assess its potential to reduce inflammation and pain, as well as its ability to reduce tumor growth. In one study, this compound was found to significantly reduce inflammation in a mouse model of rheumatoid arthritis. In another study, this compound was found to reduce tumor growth in a mouse model of breast cancer. In both studies, this compound was found to be more effective than the non-selective COX inhibitor, indomethacin.

In Vitro

In vitro studies of Cc-223 have been conducted to assess its ability to inhibit this compound and PGE2 synthesis. In one study, this compound was found to be a potent inhibitor of this compound, with an IC50 of 0.2 μM. In another study, this compound was found to be a potent inhibitor of PGE2 synthesis, with an IC50 of 0.3 μM.

Mécanisme D'action

Target of Action

CC-223 is a potent, selective, and orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR) kinase . The primary targets of this compound are the mTOR complex-1 (mTORC1) and mTOR complex-2 (mTORC2), which are critical mediators of the PI3K–AKT pathway . This pathway is frequently mutated in many cancers, leading to hyperactivation of mTOR signaling .

Mode of Action

This compound inhibits the activity of mTOR, which may result in the induction of tumor cell apoptosis and a decrease in tumor cell proliferation . It demonstrates inhibition of mTORC1 and mTORC2 in cellular systems . This inhibition results in more complete inhibition of the mTOR pathway biomarkers and improved antiproliferative activity as compared with rapamycin .

Biochemical Pathways

The mTOR kinase is a serine/threonine kinase that regulates cell growth, metabolism, proliferation, and survival by integrating growth factor signaling with cellular nutritional status and energy use . The inhibition of mTOR by this compound affects the PI3K–AKT pathway, leading to the downregulation of this pathway which is often hyperactivated in many cancers .

Pharmacokinetics

It is orally bioavailable, suggesting good absorption, and it exhibits dose-dependent tumor growth inhibition, indicating effective distribution and metabolism .

Result of Action

This compound induces dose-dependent growth inhibition across a broad panel of tumor cell lines and xenograft models . It results in significant inhibition of mTOR pathway markers in treated tumors, suggesting that the observed antitumor activity of this compound was mediated through inhibition of both mTORC1 and mTORC2 . It also induces apoptosis in a panel of hematologic cancer cell lines .

Action Environment

It is known that a diverse range of environmental factors can profoundly impact the effectiveness of drugs These can include factors such as the patient’s diet, lifestyle, co-administration of other medications, and specific genetic factors

Activité Biologique

Cc-223 has been studied for its potential to reduce inflammation and pain, as well as its ability to reduce tumor growth. In animal models, this compound has been found to be more effective than the non-selective COX inhibitor, indomethacin, at reducing inflammation and pain, as well as reducing tumor growth.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation and pain, as well as reducing tumor growth. In addition, this compound has been found to inhibit the production of prostaglandin E2 (PGE2), which is a key mediator of inflammation and pain.

Avantages Et Limitations Des Expériences En Laboratoire

Cc-223 has several advantages that make it an attractive option for laboratory experiments. It is a highly selective this compound inhibitor with a high affinity for this compound and a low IC50 for PGE2 synthesis. Additionally, this compound has been found to be more effective than the non-selective COX inhibitor, indomethacin, in animal models. The main limitation of this compound is that it is still an experimental compound and its long-term safety and efficacy have not been established.

Orientations Futures

The future directions for Cc-223 research include further investigation of its potential to treat various diseases, including cancer, rheumatoid arthritis, and Alzheimer’s disease. Additionally, further research is needed to determine the long-term safety and efficacy of this compound, as well as its potential interactions with other drugs. Furthermore, further studies are needed to determine the mechanism of action of this compound and its potential to reduce inflammation and pain. Finally, further research is needed to determine the potential of this compound to reduce tumor growth and its potential use as an adjuvant therapy in cancer treatment.

Méthodes De Synthèse

The synthesis of Cc-223 is achieved using a two-step process. The first step involves the reaction of celecoxib with a reagent called N-methyl-2-pyrrolidone (NMP) in the presence of an acid catalyst. This reaction yields a compound called N-methyl-2-pyrrolidone-celecoxib (NMP-celecoxib). The second step involves the reaction of NMP-celecoxib with a reagent called ethylenediamine (EDA) in the presence of a base catalyst. This reaction yields this compound.

Applications De Recherche Scientifique

Traitement des tumeurs neuroendocrines

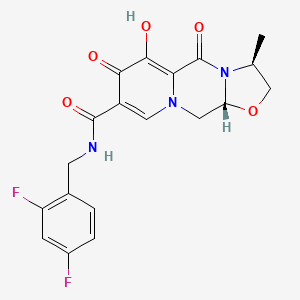

CC-223 s'est avéré prometteur dans le traitement des tumeurs neuroendocrines (TNE) non pancréatiques bien différenciées. Il agit comme un inhibiteur de la cible mammalienne de la rapamycine (mTOR) de deuxième génération, ciblant à la fois les complexes mTORC1 et mTORC2, ce qui peut améliorer l'efficacité clinique {svg_1}. Les patients atteints de TNE métastatiques qui avaient échoué à une chimiothérapie systémique antérieure ont présenté un taux de contrôle de la maladie de 90% avec un traitement par this compound {svg_2}.

Recherche en oncologie

En oncologie, la capacité du this compound à inhiber la kinase mTOR a été exploitée pour étudier ses effets antiprolifératifs sur diverses lignées cellulaires cancéreuses. Il a démontré une activité inhibitrice de la croissance et une apoptose dans les lignées cellulaires cancéreuses hématologiques, suggérant son potentiel en tant qu'agent thérapeutique dans le traitement du cancer {svg_3}.

Essais cliniques pour les tumeurs solides

This compound est en cours d'évaluation dans des essais cliniques pour son efficacité contre les tumeurs solides avancées. Son inhibition double de mTORC1 et mTORC2 est supposée fournir des avantages thérapeutiques par rapport aux inhibiteurs de mTOR de première génération, qui ne ciblent que mTORC1 {svg_4}.

Pharmacocinétique et métabolisme

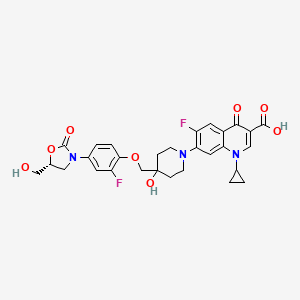

La recherche sur la pharmacocinétique du this compound a révélé des informations sur son métabolisme et son excrétion. Des études ont caractérisé la biotransformation du this compound et évalué l'effet de la nourriture sur sa pharmacocinétique, ce qui est crucial pour optimiser les schémas posologiques en milieu clinique {svg_5}.

Mécanisme d'action

Le mécanisme d'action du this compound implique l'inhibition puissante et sélective de la kinase mTOR, conduisant à l'inhibition des voies de signalisation mTORC1 et mTORC2. Cela se traduit par une inhibition plus complète des biomarqueurs de la voie mTOR et une activité antiproliférative améliorée par rapport à la rapamycine {svg_6}.

Effets secondaires et profil de sécurité

Le profil de sécurité du this compound a fait l'objet de recherches en raison de son potentiel thérapeutique. Les effets secondaires courants comprennent la diarrhée, la fatigue et la stomatite. Cependant, il a été noté pour son profil de sécurité gérable, ce qui en fait un agent prometteur pour un développement ultérieur {svg_7}.

Safety and Hazards

Propriétés

IUPAC Name |

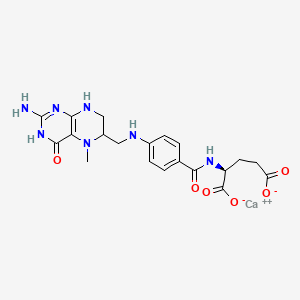

3-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-5-(4-methoxycyclohexyl)-7,8-dihydropyrazino[2,3-b]pyrazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-21(2,28)17-9-4-13(10-22-17)16-11-23-19-20(25-16)26(18(27)12-24-19)14-5-7-15(29-3)8-6-14/h4,9-11,14-15,28H,5-8,12H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKLYTOEMRFKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(C(=O)CN3)C4CCC(CC4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228013-30-6 | |

| Record name | Onatasertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Onatasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ONATASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8RA3543SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary target of CC-223?

A1: this compound is a potent, selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). [, ]

Q2: How does this compound interact with mTOR?

A2: this compound binds to the ATP-binding site of the mTOR kinase, inhibiting its activity. [] This binding prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2. [, ]

Q3: What are the downstream effects of this compound's inhibition of mTOR?

A3: this compound's inhibition of mTOR leads to a decrease in the phosphorylation of key downstream targets, including pS6RP, p4EBP1 (mTORC1 substrates), and pAKT (S473, an mTORC2 substrate). [, ] This ultimately leads to a decrease in tumor cell proliferation and the induction of apoptosis. [, ]

Q4: How does this compound differ from rapamycin analogs in its mechanism of action?

A4: While rapamycin analogs are allosteric inhibitors that primarily target mTORC1, this compound directly targets the mTOR kinase, inhibiting both mTORC1 and mTORC2. [, ] This dual inhibition results in a more complete blockade of the mTOR pathway and potentially overcomes resistance mechanisms associated with mTORC2 activation. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided abstracts do not disclose the molecular formula and weight of this compound. This information is likely available in full research articles or patents related to the compound.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided abstracts do not contain any spectroscopic data for this compound.

Q7: How does the structure of this compound contribute to its potency and selectivity for mTOR kinase?

A7: A series of 4,6- or 1,7-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-ones were optimized for in vivo efficacy, leading to the identification of this compound. [] The specific structural features responsible for this compound's potency and selectivity are not described in detail in the abstracts but are likely outlined in full research publications.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: this compound is orally bioavailable and is extensively metabolized. [, ] In humans, the major route of elimination is through urine (57.6%), with the primary circulating metabolite being M1. [] M1 and its metabolites account for >66% of the human dose. [] Feces represent the major excretion route in rats (67%) and dogs (70%). []

Q9: Are there any known drug-drug interactions with this compound?

A9: this compound is metabolized by CYP3A and CYP2C9. [] Co-administration with ketoconazole, a strong CYP3A4 inhibitor, increased the exposure of this compound and its primary metabolite M1 by 60-70% in healthy volunteers. [] This suggests that dosage adjustments may be necessary when this compound is used in conjunction with strong CYP3A4 inhibitors.

Q10: What is the relationship between this compound exposure and its pharmacodynamic effects?

A10: In preclinical studies, this compound showed dose-dependent inhibition of mTOR pathway biomarkers (pS6RP, pAKT) in tumor-bearing mice. [, , ] This inhibition correlated with plasma exposure of the drug. []

Q11: Have any studies investigated the impact of this compound on cardiac repolarization?

A11: Yes, a Phase 1 study incorporated electrocardiogram (ECG) analysis to assess this compound's effect on cardiac repolarization. [] The study found no clinically significant effects of this compound on QTcF interval or other ECG parameters, suggesting a favorable cardiac safety profile. []

Q12: What types of cancer cell lines have shown sensitivity to this compound in vitro?

A12: this compound has demonstrated growth inhibitory activity in a variety of hematologic and solid tumor cell lines, including prostate cancer, [, ] multiple myeloma, [, , ] non-Hodgkin lymphoma, [] hepatocellular carcinoma, [, ] breast cancer, [, ] glioblastoma, [, , ] and non-small cell lung cancer. []

Q13: Has this compound shown efficacy in in vivo models of cancer?

A13: Yes, this compound demonstrated dose-dependent tumor growth inhibition in several xenograft models, including prostate cancer, [] multiple myeloma, [] hepatocellular carcinoma, [] and glioblastoma. []

Q14: Have any clinical trials been conducted with this compound?

A14: Yes, multiple Phase 1 clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in patients with advanced solid tumors and hematologic malignancies. [, , , , , , , ]

Q15: Are there known mechanisms of resistance to this compound?

A15: While specific resistance mechanisms haven't been fully elucidated, some studies suggest a potential association between IRF4 expression and resistance to this compound in hematologic cancer cell lines. [] Conversely, activation of the mTOR pathway seems to be associated with sensitivity to the drug. []

Q16: What is the safety profile of this compound based on preclinical and clinical data?

A16: Preclinical studies and Phase 1 trials have reported a manageable safety profile for this compound, with most adverse events being typical of drugs targeting the mTOR pathway. [, , , , , , , ] Commonly reported adverse events include fatigue, hyperglycemia, rash, anorexia, nausea, vomiting, and diarrhea. [, , ]

Q17: Are there any potential long-term effects of this compound that are currently unknown?

A17: The long-term effects of this compound are still under investigation in ongoing clinical trials.

Q18: Have there been any studies investigating the use of biomarkers to predict this compound efficacy or monitor treatment response?

A18: Yes, this compound's pharmacodynamic effects on mTOR pathway biomarkers (pS6RP, pAKT, p4EBP1) have been extensively studied in preclinical and clinical settings. [, , , , , , ] These biomarkers are used to assess target engagement and potentially guide dose optimization. [, ]

Q19: What are the potential future directions for this compound research and development?

A19: Future research with this compound may focus on:

- Optimizing combination therapies with other anticancer agents, such as Bruton tyrosine kinase (BTK) inhibitors, [] 5-Azacitidine, [] or Erlotinib, [, ] to enhance efficacy and overcome resistance.

- Evaluating the potential of this compound in specific patient populations, such as those with tumors harboring mutations in genes like PIK3CA, PTEN, BRAF, or CTNNB1. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)

![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)

![Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B606447.png)